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Compound of Interest

Compound Name: Ormetoprim

Cat. No.: B1677490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ormetoprim is a synthetic broad-spectrum antibacterial agent belonging to the

diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate

reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This

inhibition leads to a synergistic bactericidal effect when used in combination with sulfonamides.

This technical guide provides a comprehensive overview of the molecular structure, formula,

and key chemical and physical properties of ormetoprim. It also details its mechanism of

action, provides experimental protocols for its synthesis and analysis, and includes

visualizations of its signaling pathway and analytical workflow.

Molecular Structure and Formula
Ormetoprim is chemically known as 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-

diamine. Its molecular structure is characterized by a pyrimidine ring, which is crucial for its

biological activity, linked to a substituted benzyl group.

Molecular Formula: C₁₄H₁₈N₄O₂[1][2]

Molecular Weight: 274.32 g/mol [1][2]

CAS Registry Number: 6981-18-6[1]
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IUPAC Name: 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Synonyms: Ormethoprim, 2,4-Diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine

Physicochemical Properties
A summary of the key physicochemical properties of ormetoprim is presented in the table

below.

Property Value Reference

Appearance
White to light yellow crystalline

powder

Melting Point 231 - 235 °C

Solubility Soluble in DMSO

Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Ormetoprim exerts its antibacterial effect by targeting the bacterial folic acid synthesis

pathway. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of

nucleotides and certain amino acids.

The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the biologically active form of

folic acid. Ormetoprim, being structurally similar to the pteridine portion of DHF, acts as a

competitive inhibitor of DHFR. By binding to the active site of the enzyme, ormetoprim
prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This

disruption of the folic acid pathway ultimately inhibits bacterial DNA synthesis and leads to cell

death.

Ormetoprim is often used in combination with sulfonamides, such as sulfadimethoxine.

Sulfonamides inhibit an earlier step in the folic acid synthesis pathway, specifically the enzyme

dihydropteroate synthase. The sequential blockade of two different enzymes in the same
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metabolic pathway results in a synergistic antibacterial effect, which is more potent than the

effect of either drug alone and can help to prevent the development of bacterial resistance.

Inhibition

p-Aminobenzoic Acid (PABA)

Dihydropteroate
Synthase Dihydropteroate Dihydrofolate (DHF)

Dihydrofolate
Reductase (DHFR) Tetrahydrofolate (THF) Nucleotides, Amino Acids

Sulfonamides

Ormetoprim

Click to download full resolution via product page

Mechanism of action of ormetoprim and sulfonamides on the bacterial folic acid synthesis
pathway.

Experimental Protocols
Synthesis of Ormetoprim
The synthesis of 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine (ormetoprim) can

be achieved through a multi-step process. A general procedure is outlined below, based on

patented synthesis routes.

Step 1: Condensation Reaction

A solution of an appropriately substituted benzaldehyde (e.g., 4,5-dimethoxy-2-

methylbenzaldehyde) is reacted with a propionitrile derivative in the presence of a base.

The reaction mixture is typically heated under reflux for a specified period to drive the

condensation reaction to completion.

The resulting intermediate, an α-substituted cinnamonitrile, is then isolated.

Step 2: Cyclization with Guanidine
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The cinnamonitrile intermediate is dissolved in a suitable solvent, such as ethanol.

A solution of guanidine (often as guanidine hydrochloride) is added to the reaction mixture.

The mixture is heated under reflux. The progress of the reaction can be monitored by

techniques such as thin-layer chromatography (TLC).

Upon completion, the solvent is evaporated.

The crude product is treated with water and stirred to precipitate the ormetoprim.

The solid product is collected by filtration.

Step 3: Purification

The crude ormetoprim is washed with water and a cold organic solvent, such as acetone, to

remove impurities.

The product is then dried under vacuum to yield the final 2,4-diamino-5-(4,5-dimethoxy-2-

methylbenzyl)pyrimidine. The reported melting point of the purified product is 229°-231°C.
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General workflow for the synthesis of ormetoprim.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can

be used for the quantitative analysis of ormetoprim in its bulk form or in pharmaceutical

formulations.

Chromatographic Conditions:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g.,

phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH

of the aqueous phase is adjusted to optimize the separation.

Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.

Detection: UV detection at a wavelength of approximately 254 nm is used to monitor the

analyte.

Temperature: The analysis is usually performed at room temperature.

Standard and Sample Preparation:

Standard Stock Solution: Accurately weigh a known amount of ormetoprim reference

standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to

obtain a stock solution of a known concentration.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the diluent to cover a desired concentration range for linearity studies.

Sample Solution: For a drug product, accurately weigh and finely powder a number of

tablets. Transfer a quantity of the powder equivalent to a known amount of ormetoprim into

a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to volume. Filter the

solution before injection.

Method Validation:
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The analytical method should be validated according to ICH guidelines, including parameters

such as:

Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a

sample that can be detected and quantified, respectively, with suitable precision and

accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate

variations in method parameters.
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Workflow for the HPLC analysis of ormetoprim.

Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and confirmation of

ormetoprim. While specific spectra for ormetoprim are not readily available in public

databases, the expected spectral features based on its molecular structure are described

below.
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¹H NMR Spectroscopy
The proton NMR spectrum of ormetoprim would be expected to show distinct signals

corresponding to the aromatic protons, the methylene bridge protons, the methyl protons, the

methoxy protons, and the amine protons. The chemical shifts (δ) would be influenced by the

electronic environment of each proton.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would display signals for each unique carbon atom in the

ormetoprim molecule. The chemical shifts would differentiate between the aromatic carbons,

the pyrimidine ring carbons, the methylene carbon, the methyl carbon, and the methoxy

carbons.

Infrared (IR) Spectroscopy
The IR spectrum of ormetoprim would exhibit characteristic absorption bands for its functional

groups. Key expected peaks include N-H stretching vibrations for the primary amine groups, C-

H stretching for the aromatic and aliphatic portions, C=N and C=C stretching vibrations within

the pyrimidine and benzene rings, and C-O stretching for the methoxy groups.

Mass Spectrometry
Mass spectrometry of ormetoprim would show a molecular ion peak corresponding to its

molecular weight. The fragmentation pattern would provide further structural information, with

characteristic fragments arising from the cleavage of the benzyl-pyrimidine bond and loss of

methyl or methoxy groups. The fragmentation of compounds structurally similar to

ormetoprim, such as trimethoprim, has been studied and can provide insights into the

expected fragmentation pathways.

Crystallographic Data
As of the date of this document, a publicly available Crystallographic Information File (CIF) for

ormetoprim has not been identified in major crystallographic databases. Such data, when

available, would provide precise information on bond lengths, bond angles, and the three-

dimensional arrangement of the molecule in the solid state.
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Conclusion
Ormetoprim is a well-established antibacterial agent with a clear mechanism of action and a

defined molecular structure. This technical guide has provided a detailed overview of its

chemical and physical properties, along with protocols for its synthesis and analysis. The

provided visualizations of its signaling pathway and analytical workflow offer a clear

understanding of its function and characterization. Further research to obtain and publish

detailed spectroscopic and crystallographic data would be a valuable contribution to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. prepchem.com [prepchem.com]

2. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines -
Google Patents [patents.google.com]

To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure
and Formula of Ormetoprim]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677490#molecular-structure-and-formula-of-
ormetoprim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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